molecular formula C32H72N2O4S B109247 Bis(tetrabutylammonium) sulphate CAS No. 2472-88-0

Bis(tetrabutylammonium) sulphate

Cat. No. B109247
CAS RN: 2472-88-0
M. Wt: 581 g/mol
InChI Key: ZXUCBXRTRRIBSO-UHFFFAOYSA-L
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Description

Bis(tetrabutylammonium) sulphate is used as a phase transfer catalyst and organic intermediate. It can be used in agrochemical, pharmaceutical, and dyestuff fields .


Synthesis Analysis

Bis(tetrabutylammonium) sulphate can be synthesized by the alkylation of tributylamine with 1-bromobutane . It has also been used as a catalyst in the synthesis of tri- and tetra-substituted imidazoles .


Molecular Structure Analysis

The molecular formula of Bis(tetrabutylammonium) sulphate is C32H72N2O4S and its molecular weight is 580.99 g/mol .


Chemical Reactions Analysis

Bis(tetrabutylammonium) sulphate serves as a source of sulfate ions for substitution reactions . It has been used as a catalyst in the synthesis of tri- and tetra-substituted imidazoles .


Physical And Chemical Properties Analysis

Bis(tetrabutylammonium) sulphate is thermally stable up to 260 °C . The conductivity of Bis(tetrabutylammonium) sulphate changes in a wide range: from 10−8 S/cm at 60 2 °C to 10− S/cm in the melt .

Scientific Research Applications

Synthesis and Characterization

  • Bis(tetrabutylammonium) sulphates have been synthesized by oxidation of tetraalkyl ammonium iodides, characterized by analytical, cryoscopic, and spectroscopic data (Husain & Singh, 1984).

Applications in Chemistry

  • It has been used in the synthesis of technetium oxosulfide complexes, offering insights into the formation of TcO(3)S(-) precursor, characterized by various spectroscopic techniques (Ferrier et al., 2012).
  • The compound has been utilized as a catalyst for the synthesis of functional chemical structures like dihydro-2-oxopyrroles and bis-dihydro-2-oxopyrroles (Sajadikhah & Hazeri, 2014).

Optical Properties

  • Its derivative, bis(tetrabutylammonium)bis(4,5-dithiolato-1,3-dithiole-2-thione)copper, shows significant third-order optical nonlinearity, indicating potential for optical switching applications (Sun et al., 2006).

Analytical Techniques

  • Bis(tetrabutylammonium) sulphate has been used in isotachophoretic methods for the determination of certain compounds in aqueous solutions (Velásquez et al., 1993).

Extraction Studies

  • It has been employed in the extraction of lithium ions from aqueous solutions, demonstrating its utility in metal ion extraction processes (Shi et al., 2017).

Medicinal Chemistry

  • The compound has been used in the spectrophotometric determination of bismuth in pharmaceutical samples, highlighting its role in pharmaceutical analysis (Burns et al., 2000).

Advanced Materials

  • Studies show its use in the preparation of cyclic peptides containing polysulfides, suggesting its application in advanced materials synthesis (Erlanson & Wells, 1998).

Safety And Hazards

Bis(tetrabutylammonium) sulphate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

tetrabutylazanium;sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H36N.H2O4S/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h2*5-16H2,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUCBXRTRRIBSO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.[O-]S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H72N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70179454
Record name Bis(tetrabutylammonium) sulphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

581.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(tetrabutylammonium) sulphate

CAS RN

2472-88-0
Record name Bis(tetrabutylammonium) sulphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002472880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(tetrabutylammonium) sulphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(tetrabutylammonium) sulphate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.813
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Zhao, Z Chi, Q Zhang, D Kong, L Li, Z Guo… - Applied Surface …, 2023 - Elsevier
Aqueous Zn-based batteries (AZBs) have drawn widespread attention because of their pronounced merits of low cost, high safety, and high energy density. However, various …
Number of citations: 6 www.sciencedirect.com
HJ Kim, JM Suk, KS Jeong - Supramolecular Chemistry, 2013 - Taylor & Francis
An indolocarbazole dimer with the urea functional group was prepared as an anion receptor which contained eight NH hydrogen bonds donors. Two indolocarbazole units were …
Number of citations: 8 www.tandfonline.com
A Wu, T Duan, D Tang, Z Zheng, J Zhu… - Current Analytical …, 2014 - ingentaconnect.com
Nitric oxide (NO), a reactive free radical, is an important messenger molecule in biological cells. It plays a critical role in regulating vascular tone, host immunity, neurotransmission, …
Number of citations: 12 www.ingentaconnect.com
PG Young, JK Clegg, KA Jolliffe - Supramolecular Chemistry, 2012 - Taylor & Francis
The synthesis and anion complexation properties of two hybrid cyclic peptide–thiourea cryptands have been studied. Receptors encapsulate sulphate via nine hydrogen bonds and …
Number of citations: 17 www.tandfonline.com

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